Cyclopropane-1,2-diamine
Description
Significance of the Cyclopropane (B1198618) Ring Motif in Contemporary Organic Chemistry
The cyclopropane ring is far more than just the smallest of the cycloalkanes; it is a fundamental structural motif in organic chemistry with profound implications for reactivity and molecular design. fiveable.mewikipedia.org The acute 60-degree bond angles within the three-membered ring result in significant ring strain, estimated to be around 27.5 kcal/mol. This high level of strain makes cyclopropane and its derivatives highly reactive and susceptible to a variety of ring-opening reactions, rearrangements, and cycloadditions. fiveable.me This inherent reactivity is not a liability but rather a powerful tool for synthetic chemists, allowing for the construction of complex molecular architectures that would be difficult to achieve through other means. fiveable.menumberanalytics.com
The formation of cyclopropane rings, a process known as cyclopropanation, is a cornerstone of modern organic synthesis. numberanalytics.comwikipedia.org Methods such as the Simmons-Smith reaction, which utilizes a carbenoid reagent, and transition-metal-catalyzed reactions of diazo compounds with alkenes are routinely employed to introduce this valuable motif. wikipedia.orgwikipedia.org The stereospecificity of many cyclopropanation reactions is another key advantage, allowing for precise control over the three-dimensional arrangement of atoms in the final product. wikipedia.org
Beyond its synthetic utility, the rigid and strained nature of the cyclopropane ring can significantly influence the biological activity and pharmacokinetic properties of drug candidates. fiveable.me Its incorporation into a molecule can provide conformational rigidity, which can enhance binding affinity to biological targets. Consequently, cyclopropane-containing compounds are prevalent in medicinal chemistry, agrochemicals, and materials science. fiveable.meuva.nl
Role of Vicinal Diamine Scaffolds in Modern Chemical Science
Vicinal diamines, which are organic compounds containing two amino groups on adjacent carbon atoms, are privileged structural elements in modern chemical science. researchgate.neteurekalert.org This structural motif is a cornerstone in the synthesis of a vast array of biologically active compounds, natural products, and pharmaceuticals. researchgate.netmdpi.com The presence of two nitrogen atoms in close proximity imparts unique chemical properties, making vicinal diamines valuable building blocks and versatile ligands in coordination chemistry. researchgate.netnih.gov
In the realm of asymmetric synthesis, chiral vicinal diamines and their derivatives are widely employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.govrsc.org Their ability to form stable complexes with transition metals allows for the development of highly enantioselective catalytic processes. rsc.org The conformational rigidity of some vicinal diamine scaffolds, such as that found in cyclopropane-1,2-diamine, can lead to enhanced stereochemical control in these reactions.
The development of synthetic methods for the preparation of vicinal diamines continues to be an active area of research. researchgate.netmdpi.com Strategies range from the reduction of α-diimines and the ring-opening of aziridines to the more recent advances in direct diamination of alkenes. rsc.orgresearchgate.net The ability to synthesize unsymmetrically substituted vicinal diamines is particularly important as it opens up a greater diversity of functional groups and allows for a more nuanced exploration of chemical space. eurekalert.org The incorporation of vicinal diamine functionalities is a key strategy in drug design to enhance properties such as bioavailability and target specificity. researchgate.netmdpi.com
Historical Trajectories and Milestones in this compound Research
The study of cyclopropane derivatives dates back to the 19th century with the first synthesis of cyclopropane itself via a Wurtz coupling of 1,3-dibromopropane. wikipedia.org However, the specific history of this compound is more recent and is intertwined with the broader development of cyclopropanation methods and the growing appreciation for vicinal diamine scaffolds.
Early research into small carbon rings was largely theoretical, focusing on understanding the unique bonding and strain within these structures. acs.org A significant milestone in the practical synthesis of cyclopropane rings was the development of the Simmons-Smith reaction, which provided a reliable method for cyclopropanating alkenes. wikipedia.org This and other cyclopropanation techniques, such as those using diazo compounds, paved the way for the synthesis of more complex cyclopropane derivatives, including those with amino functionalities. wikipedia.orgzioc.ru
The synthesis of this compound itself can be achieved through various routes, often involving multi-step processes that include cyclopropanation followed by the introduction of the diamine groups. For instance, methods like the Curtius rearrangement of dihydrazides have been employed to produce pure diastereomers of cyclopropanediamines. The development of catalytic asymmetric methods for the synthesis of chiral 1,2-diamines has been a major focus in recent years, with applications in creating enantiomerically pure this compound derivatives for use as chiral ligands. rsc.org
A search of historical chemical literature reveals early investigations into related structures. For example, a 1965 paper in Chemische Berichte by Staab and Vögtle described the preparation of 1,2-diamino-cyclopropanes and their Schiff bases. acs.org This highlights that the fundamental chemistry of such compounds was being explored in the mid-20th century. Over time, the focus has shifted from fundamental synthesis to the application of these unique molecules in more specialized areas of chemical research.
Overview of Key Academic Research Domains for this compound
The unique structural and chemical properties of this compound have made it a valuable tool in several key academic research domains:
Asymmetric Catalysis: Chiral derivatives of this compound are highly sought after as ligands in asymmetric catalysis. The rigid cyclopropane backbone provides a well-defined steric environment that can lead to high levels of enantioselectivity in metal-catalyzed reactions. For example, complexes of ruthenium (Ru) and iridium (Ir) with this compound ligands have shown promise in controlling stereochemistry.
Medicinal Chemistry: The this compound scaffold is a valuable building block in the synthesis of pharmaceutically active compounds. nih.gov Its conformational rigidity can enhance binding to biological targets like enzymes and receptors. Derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties. The introduction of the cyclopropylamine (B47189) moiety, a component of this compound, is a common strategy in drug design to improve metabolic stability and other pharmacokinetic properties. nih.govlongdom.org
Materials Science: The rigid structure of this compound makes it a candidate for the synthesis of advanced materials. aaronchem.com For instance, it can be used to create specialty polymers and coatings with unique mechanical and thermal properties. longdom.org Its ability to form stable complexes with transition metals like copper (Cu), nickel (Ni), and cobalt (Co) is also relevant in the development of new materials with specific catalytic or electronic properties.
Synthetic Organic Chemistry: this compound serves as a versatile building block for the synthesis of more complex organic molecules. aaronchem.com The strained ring can undergo regioselective ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic compounds. This reactivity makes it a powerful tool for constructing intricate molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBSLFFVASXRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903789 | |
| Record name | NoName_4536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cyclopropane 1,2 Diamine and Its Stereoisomers
Stereoselective Synthesis of Enantiopure and Diastereopure Cyclopropane-1,2-diamines
Achieving stereoselectivity in the synthesis of cyclopropane-1,2-diamines is crucial for their application in various fields. The precise spatial arrangement of the two amino groups on the cyclopropane (B1198618) ring dictates their biological activity and effectiveness as chiral ligands or organocatalysts. Researchers have developed several powerful strategies to control the stereochemical outcome of these syntheses, leading to the formation of specific enantiomers and diastereomers.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. This strategy has been successfully applied to the synthesis of chiral cyclopropane derivatives.
One notable approach involves the use of chiral bicyclic lactams. These auxiliaries guide the diastereoselective cyclopropanation of attached α,β-unsaturated systems. After the cyclopropane ring is formed with high diastereoselectivity, the auxiliary can be cleaved to yield the enantiomerically enriched cyclopropane product. For instance, the reaction of a chiral bicyclic lactam with a suitable Michael acceptor and a sulfur ylide can lead to the formation of a cyclopropane ring with a specific stereochemistry.
Another strategy employs a "temporary stereocentre" approach. In this method, an aldol (B89426) reaction between a chiral auxiliary-bearing enolate and an α,β-unsaturated aldehyde creates a temporary stereocenter. This newly formed hydroxyl group then directs a subsequent diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the temporary stereocenter and the chiral auxiliary, yielding the desired enantiopure cyclopropane-carboxaldehyde, which can be further converted to the diamine.
| Chiral Auxiliary Strategy | Key Features | Typical Diastereomeric Excess (d.e.) | Reference |
| Chiral Bicyclic Lactams | Diastereoselective cyclopropanation of attached unsaturated systems. | High | |
| Temporary Stereocentre | Aldol reaction creates a directing hydroxyl group for cyclopropanation. | >90% |
Asymmetric Catalysis in Cyclopropane-1,2-diamine Synthesis
Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysts), offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries.
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to asymmetric cyclopropanation has been extensively studied. These methods typically involve the reaction of an alkene with a carbene precursor, often a diazo compound, in the presence of a chiral metal catalyst.
Rhodium and Copper Catalysis: Rhodium and copper complexes are among the most effective catalysts for asymmetric cyclopropanation. Chiral ligands, such as bis(oxazoline)s and salen-type ligands, are commonly employed to induce enantioselectivity. For example, copper(I) complexes with C2-symmetric fluorous diamine ligands have been used in the cyclopropanation of styrene, although the enantioselectivity can be sensitive to the copper precursor and reaction conditions.
Cobalt Catalysis: Cobalt-based catalysts have emerged as powerful tools for cyclopropanation, particularly for the generation of non-stabilized carbenes from gem-dichloroalkanes. This approach avoids the use of potentially hazardous diazo compounds. Chiral pyridine (B92270) diimine (PDI) and pyridine bis(oxazoline) (Pybox) ligands have been shown to induce high levels of enantioselectivity in these reactions.
Diastereoselective Cyclopropanation Strategies for Diamine Precursors
The synthesis of stereoisomerically pure cyclopropane-1,2-diamines heavily relies on the diastereoselective construction of the cyclopropane ring. A predominant strategy involves the cyclopropanation of alkene precursors, where the stereochemical outcome is meticulously controlled by the choice of reagents, catalysts, and substrate design. Transition-metal-catalyzed reactions of olefins with diazo compounds are among the most robust and atom-efficient methods for creating the cyclopropane core. d-nb.info
A significant challenge in the reaction between electron-deficient alkenes and diazo compounds is the potential for an uncatalyzed 1,3-dipolar cycloaddition, which leads to pyrazoline formation instead of the desired cyclopropane. d-nb.info To circumvent this, various catalytic systems have been developed. For instance, cobalt(II) complexes, such as those derived from tetraaza nih.govannulene ligands, have proven highly active for the cyclopropanation of electron-deficient olefins. d-nb.info These catalysts operate through a metalloradical mechanism, are compatible with in situ generation of diazo compounds from tosylhydrazone salts, and can afford cyclopropanes in nearly quantitative yields. d-nb.info The reactions are often rapid, proceeding within minutes at room temperature. d-nb.info
Rhodium(II) catalysts, like dirhodium(II) tetrakis(dodecylsulfonate) (Rh₂(DOSP)₄), are effective for the enantio- and diastereoselective cyclopropanation of 2-azadienes with donor/acceptor carbenes derived from α-diazoesters. nih.gov This method allows for the synthesis of aminocyclopropanes bearing challenging quaternary carbon stereocenters adjacent to the amino-substituted carbon, often as a single diastereomer. nih.gov The use of N-alkenyl substrates in cyclopropanation has traditionally been limited, but modern methods are expanding this scope. nih.gov
Furthermore, diastereoselectivity can be guided by existing stereocenters within the alkene precursor, such as in allylic alcohols. wiley-vch.de The hydroxyl group can direct the cyclopropanating agent (e.g., in a Simmons-Smith reaction) to one face of the double bond through chelation with the zinc reagent, leading to a high degree of diastereocontrol. wiley-vch.de The stereochemical outcome can often be predicted by analyzing the ground-state conformation of the substrate to minimize allylic 1,3-strain. wiley-vch.de
A metal- and catalyst-free approach has also been developed, utilizing water as a solvent to dramatically increase the efficiency of the [2 + 1] annulation between diazo compounds and electron-deficient alkenes. rsc.org This "on-water" synthesis offers environmental benefits and, through simple substrate engineering, can achieve diastereodivergent synthesis, allowing for selective formation of different diastereomers of the functionalized cyclopropane product. rsc.org
Diastereoselective Cyclopropanation Methods for Diamine Precursors
| Method | Catalyst/Reagent | Substrate Type | Key Features & Findings | Reference |
|---|---|---|---|---|
| Radical-Type Cyclopropanation | Cobalt(II) Tetraaza nih.govannulenes | Electron-Deficient Alkenes & Diazo Precursors (Tosylhydrazones) | High activity, suppresses pyrazoline formation, proceeds rapidly at room temperature. | d-nb.info |
| Catalytic Asymmetric Cyclopropanation | Rh₂(DOSP)₄ | 2-Azadienes & α-Diazoesters | Forms aminocyclopropanes with quaternary stereocenters; high diastereoselectivity. | nih.gov |
| Substrate-Controlled Cyclopropanation | Zinc Carbenoids (Simmons-Smith) | Chiral Allylic Alcohols | Hydroxy group directs reagent delivery, leading to high diastereoselectivity based on A1,3-strain minimization. | wiley-vch.de |
| "On-Water" [2+1] Annulation | None (Water as solvent) | Electron-Deficient Alkenes & Diazo Compounds | Environmentally friendly, highly efficient, allows for diastereodivergent synthesis through substrate design. | rsc.org |
| Catalytic Asymmetric Cyclopropanation | Cu(I)-complexes | Alkenes & Phenyliodonium Ylides | High enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr); nitrocyclopropane (B1651597) products are versatile intermediates for amines. | acs.org |
Functionalization and Derivatization of this compound Scaffolds
Once the this compound core is synthesized, its primary amine groups serve as versatile handles for further functionalization. These modifications are crucial for tuning the molecule's properties for various applications, particularly in the design of chiral ligands for catalysis. researchgate.net The rigid cyclopropane backbone ensures that the spatial orientation of the N-substituents is well-defined, which is a highly desirable feature for creating specific steric and electronic environments around a metal center.
The nucleophilic nature of the amine groups in this compound allows for straightforward N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the diamine with alkyl halides. This reaction typically proceeds via an SN2 mechanism. However, a significant challenge in the alkylation of primary amines is over-alkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Controlling the reaction to achieve selective mono- or di-alkylation can be difficult and may require careful control of stoichiometry and reaction conditions or the use of alternative methods like reductive amination. masterorganicchemistry.com
N-Acylation is the reaction of the diamine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is generally easier to control than N-alkylation and reliably forms stable amide bonds. The N-acylation of a diamine has been noted as a method to achieve kinetic resolution, highlighting the stereochemical importance of such transformations. researchgate.net The resulting N,N'-diacyl derivatives are important intermediates and can serve as ligands themselves or be reduced to the corresponding N,N'-dialkyl diamines.
The C₂-symmetric scaffold of trans-cyclopropane-1,2-diamine makes it an excellent platform for developing chiral ligands for asymmetric catalysis. By introducing specific substituents on the nitrogen atoms, the steric and electronic properties of the ligand can be precisely modulated to influence the efficiency and selectivity of a metal-catalyzed reaction.
For example, chiral diamines are known to be effective ligands in copper-catalyzed asymmetric reactions, such as the nitroaldol (Henry) reaction. researchgate.net New diamines incorporating fragments from natural products, like myrtenal, have been synthesized and tested as ligands for such transformations. researchgate.net The synthesis of densely substituted, enantioenriched cyclopropyl (B3062369) amines and ethers can be achieved through methods involving the formal nucleophilic substitution of bromocyclopropanes, creating complex structures for potential ligand applications. mdpi.com The design of these ligands often aims to create a specific chiral pocket around the metal center, which is responsible for differentiating between the prochiral faces of the substrate, leading to high enantioselectivity. The rigid cyclopropane framework is key to maintaining the integrity of this chiral environment during the catalytic cycle.
Stereochemical Investigations of Cyclopropane 1,2 Diamine
Conformational Analysis of the Cyclopropane-1,2-diamine Ring System
The conformational landscape of this compound is dominated by the inherent rigidity and strain of the three-membered ring. Unlike larger cycloalkanes, such as cyclohexane (B81311), which can adopt various low-energy conformations, the cyclopropane (B1198618) ring is necessarily planar. researchgate.net This planarity results in significant angle and torsional strain. The internal C-C-C bond angles are constrained to approximately 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. rsc.org This deviation, known as angle strain, leads to poor overlap of the carbon sp³ hybrid orbitals, resulting in weaker, "bent" C-C bonds and heightened reactivity. rsc.org
Furthermore, the planar structure forces the hydrogen atoms on adjacent carbons into fully eclipsed conformations, introducing considerable torsional strain. researchgate.net The introduction of amino substituents at the C1 and C2 positions adds further complexity. In the case of (trans)-cyclopropane-1,2-diamine dihydrochloride (B599025), X-ray diffraction analysis has provided precise structural data that underscore these features. The C-C bond lengths are approximately 1.51 Å, slightly elongated due to the electron-withdrawing nature of the ammonium (B1175870) groups, while the C-N bond lengths are typical for aliphatic amines at around 1.48 Å. The rigid geometry of the cyclopropane ring dictates the spatial orientation of the two amine groups, influencing their accessibility for reactions and coordination.
| Parameter | Value | Reference |
|---|---|---|
| C-C Bond Length | ~1.51 Å | |
| C-N Bond Length | ~1.48 Å | |
| C-C-C Bond Angle | ~60° |
Chiroptical Properties and Enantiomeric Purity Determination in this compound
This compound exists as chiral enantiomers (R,R and S,S for the trans isomer; R,S is the achiral mesocis isomer). The determination of its chiroptical properties and enantiomeric purity is crucial for its application in asymmetric synthesis. Methods for assessing enantiomeric purity rely on separating the enantiomers or their derivatives using a chiral environment.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose. The enantiomeric resolution of racemic mixtures of trans-1,2-disubstituted cyclopropanes has been successfully achieved using HPLC with chiral stationary phases (CSPs) such as Chiralcel OD and Chiralcel OJ. nih.gov The separation efficiency on these columns is highly dependent on the nature and position of substituents, with recognition based on a combination of dipole-dipole, hydrogen bonding, and π-π interactions between the analyte and the CSP. nih.gov
For GC analysis, chiral stationary phases like Chirasil-β-Dex, a polysiloxane-anchored permethylated β-cyclodextrin, have proven effective for the enantioselective analysis of various chiral cyclopropane derivatives. rsc.org Such GC methods are valuable for monitoring the progress of asymmetric cyclopropanation reactions, providing information on chemical yield, enantioselectivity, and catalyst activity without requiring extensive work-up procedures. rsc.org
| Technique | Chiral Stationary Phase (Example) | Analyte Class | Reference |
|---|---|---|---|
| HPLC | Chiralcel OD, Chiralcel OJ | trans-1,2-disubstituted cyclopropanes | nih.gov |
| GC | Chirasil-β-Dex | Chiral cyclopropane derivatives | rsc.org |
Stereoelectronic Influences on Reactivity and Coordination in this compound Systems
The unique electronic structure of the cyclopropane ring, combined with the stereochemical arrangement of the diamine substituents, profoundly influences the molecule's reactivity and coordination behavior. The high ring strain enhances the reactivity of this compound in various chemical transformations. Due to the limited degrees of freedom, the molecule possesses pronounced stereoelectronic and directing effects, making it a useful probe for studying reaction selectivity. wiley-vch.deresearchgate.net
The electron-withdrawing substituents can further alter the electronic properties. For instance, the pKa of the amine groups in unsubstituted this compound is approximately 9.5, whereas the introduction of a strongly electron-withdrawing trifluoromethyl group in 3-(trifluoromethyl)this compound (B13072680) lowers the pKa to about 8.2. This reduced basicity is a direct consequence of the inductive effect destabilizing the protonated ammonium cation.
The fixed spatial relationship of the two amino groups makes this compound an effective bidentate ligand in coordination chemistry. It readily forms stable chelate complexes with various transition metal ions, such as Cu(II), Ni(II), and Co(II), by coordinating through the lone pairs on the nitrogen atoms. The conformational rigidity imposed by the cyclopropane scaffold enhances the binding affinity and selectivity towards these metal ions. This property is fundamental to its use in developing chiral catalysts for asymmetric synthesis.
| Compound | Approximate pKa | Reference |
|---|---|---|
| This compound | ~9.5 | |
| 3-(Trifluoromethyl)this compound | ~8.2 |
Diastereocontrol in this compound Chemistry
Chiral 1,2-diamines are exceptionally important scaffolds used as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. rsc.org The rigid C₂-symmetric backbone provided by trans-1,2-disubstituted cyclopropanes is highly effective in creating a well-defined chiral environment around a metal center in asymmetric catalysis. While trans-1,2-diaminocyclohexane is a more commonly cited example, the principles of stereocontrol are directly applicable to this compound derivatives. nih.gov
The ability to induce diastereoselectivity is a hallmark of these systems. For example, chiral carbenes derived from C₂-symmetric diamines have been used in cyclopropanation reactions. The reaction of a chiral diaminophosphino(silyl)carbene, synthesized using an enantiopure diamine, with methyl acrylate (B77674) was reported to yield a cyclopropane derivative as a single diastereomer, demonstrating excellent diastereocontrol. researchgate.net Theoretical calculations suggest this high level of selectivity originates from steric interactions. researchgate.net
Reaction Mechanisms and Transformations of Cyclopropane 1,2 Diamine
Ring-Opening Reactions of the Cyclopropane (B1198618) Core
The inherent ring strain of the cyclopropane core is a driving force for various ring-opening reactions. These transformations can be initiated by either nucleophiles or electrophiles and are often facilitated by metal catalysts, providing a synthetic route to functionalized acyclic compounds. rsc.org Cyclopropanes featuring both an electron-donating group (like an amine) and an electron-accepting group are known as donor-acceptor (D-A) cyclopropanes. This substitution pattern polarizes the cyclopropane C-C bonds, making the ring particularly susceptible to cleavage. scispace.comrsc.org
Nucleophilic Ring-Opening: The cyclopropane ring in its derivatives can be opened by nucleophiles, a process often compared to a bimolecular nucleophilic substitution (S_N2) reaction. thieme-connect.com This pathway is particularly efficient in D-A cyclopropanes, where a Lewis acid can activate an acceptor group, facilitating nucleophilic attack. scispace.com The attack typically occurs with an inversion of configuration at the reaction center. thieme-connect.com Various nucleophiles, including amines, azides, alcohols, and thiols, have been successfully employed in these reactions. scispace.com For instance, the strained ring can undergo nucleophilic ring-opening with amines and halogens via an S_N2-like pathway. The lowest unoccupied molecular orbital (LUMO) of the molecule shows significant antibonding character in the strained C-C bonds, indicating these are potential sites for nucleophilic attack.
Electrophilic Ring-Opening: Electrophilic cleavage of the cyclopropane ring is also a known transformation. Theoretical studies suggest that strong σ-acceptor groups, such as a protonated ammonium (B1175870) group, interact with the cyclopropane's 1e” orbital, leading to the weakening and lengthening of the distal C2-C3 bond. nih.gov In superacidic media (e.g., CF₃SO₃H), electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride occurs regioselectively at the distal C2-C3 bond. nih.gov This process involves protonation of the cyclopropane ring to form a 1,3-dication, which can then react with an aromatic species like benzene (B151609) in a Friedel-Crafts-type reaction. nih.gov This regioselectivity is noteworthy because cleavage of the vicinal C1-C2 bond would produce a more stable benzylic dication, yet this is not the observed pathway. nih.gov
Metal catalysts are frequently used to promote the ring-opening of cyclopropanes, often under mild conditions and with high enantioselectivity. researchgate.net These reactions typically involve D-A cyclopropanes, where a metal Lewis acid activates the system towards nucleophilic attack. scispace.com
Nickel(II) catalysts have also proven effective. A Ni-catalyzed asymmetric ring-opening of D-A cyclopropanes with secondary amines was developed using a specific indane-trioxazoline (In-TOX) ligand. thieme-connect.com This system was capable of the kinetic resolution of racemic cyclopropane substrates, with the catalyst selectively promoting the ring-opening of the (S)-enantiomer due to steric shielding by a pendant oxazoline (B21484) group on the ligand. thieme-connect.com
The table below summarizes key findings in metal-catalyzed ring-opening reactions relevant to the cyclopropane scaffold.
| Catalyst System | Substrate Type | Nucleophile | Key Finding | Reference |
| Cu(OTf)₂/Cy-BOX (L1) | D-A Cyclopropane | Benzyl alcohol | Product formed in 87% yield with 80% ee. | sioc.ac.cn |
| Cy-TOX/Cu(ClO₄)₂·6H₂O | D-A Cyclopropane | Water | Ring-opening products in 70-96% yields with up to 95% ee. | sioc.ac.cnresearchgate.net |
| Ni(ClO₄)₂/In-TOX | D-A Cyclopropane | Secondary Amines | First Ni-catalyzed asymmetric ring-opening with amines; allows for kinetic resolution. | thieme-connect.com |
| Yttrium–salen complexes | D-A Cyclopropane | Azide (B81097) | Catalyzes azide ring-opening to form enantiomerically enriched 1,2-diamines. |
Reactivity of the Amine Functionalities in Cyclopropane-1,2-diamine
The two primary amine groups on the cyclopropane ring exhibit characteristic reactivity, participating in condensation and nucleophilic addition reactions.
Like other primary amines, the amino groups of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of an imine from a carbonyl-substituted cyclopropane can sometimes be followed by rearrangement. thieme-connect.com The general mechanism for imine formation is an addition-elimination process, often catalyzed by acid. masterorganicchemistry.com
The table below illustrates the general condensation reaction.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Aldehyde (R-CHO) | Di-imine | masterorganicchemistry.com |
| This compound | Ketone (R-CO-R') | Di-imine | masterorganicchemistry.com |
The lone pairs on the nitrogen atoms of the amine groups make them effective nucleophiles. They readily attack electrophilic centers in reactions such as alkylation and acylation.
Alkylation: this compound can undergo N-alkylation with alkyl halides, such as methyl iodide or ethyl bromide, typically under basic conditions to yield N-alkylated derivatives. The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbon of the alkyl halide.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) leads to the formation of N,N'-diacyl derivatives (amides). This involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride).
Rearrangement Reactions Involving the this compound Scaffold
The high strain energy of the cyclopropane ring not only facilitates ring-opening but also enables various rearrangement reactions, particularly when the ring is "activated" by substituents like carbonyls or imines. rsc.org The Cloke-Wilson rearrangement (or Cloke-Stevens for nitrogen analogs) is a key transformation for activated cyclopropanes. rsc.orgthieme-connect.com
For cyclopropane derivatives, reactions of carbonyl-substituted cyclopropanes with amines can proceed through two main pathways: 1) nucleophilic ring-opening followed by cyclization, or 2) initial formation of an imine followed by a rearrangement. thieme-connect.com If this compound is first reacted with a carbonyl compound to form an imine, this derivative could potentially undergo a rearrangement similar to the Cloke-Stevens rearrangement. thieme-connect.com
Furthermore, tandem reaction sequences involving cyclopropanes are well-documented. For instance, divinyl cyclopropanes are known to undergo Cope rearrangements. caltech.edu While not directly a reaction of the parent diamine, a derivative of this compound functionalized with vinyl groups could potentially participate in such a -sigmatropic rearrangement. caltech.edu
Coordination Chemistry and Catalytic Applications of Cyclopropane 1,2 Diamine Ligands
Design and Synthesis of Chiral Cyclopropane-1,2-diamine Ligands
The synthesis of ligands derived from this compound is a cornerstone for their application in coordination chemistry. The rigid cyclopropane (B1198618) framework is often incorporated into larger, more complex ligand architectures to create a well-defined chiral environment around a metal center.
Bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric ligands widely used in asymmetric catalysis. The synthesis of BOX ligands incorporating a cyclopropane backbone typically involves a two-step process. The general route begins with the condensation of a dicarboxylic acid derivative with a chiral β-amino alcohol to form a bis(hydroxy)amide intermediate. Subsequent cyclization, often promoted by activating the hydroxyl groups, yields the final bis(oxazoline) ligand.
A specific example is the synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). This procedure involves the reaction of a bis(oxazolinyl)methane precursor with sodium hydride and 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) (THF). The mixture is heated to facilitate the formation of the cyclopropane ring, yielding the final product as a white solid after purification. researchgate.net These ligands have proven effective in a multitude of Lewis acid-catalyzed and transition metal-catalyzed reactions, demonstrating their versatility. shahucollegelatur.org.in
Table 1: Synthesis of a Cyclopropane-Based BOX Ligand
| Step | Reagents & Conditions | Product | Yield |
|---|---|---|---|
| 1 | Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane, NaH, 1,2-dibromoethane, THF | (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) | 72% |
Schiff base ligands are readily synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, this typically involves reacting the diamine with two equivalents of a suitable aldehyde, often an o-hydroxyaldehyde like salicylaldehyde (B1680747) or its derivatives.
The synthesis is generally carried out in a solvent such as methanol (B129727) or ethanol, and the reaction mixture is refluxed for a few hours. shahucollegelatur.org.in The resulting Schiff base ligand, often a tetradentate N2O2 donor, can then be isolated as a crystalline solid upon cooling. shahucollegelatur.org.in These ligands are adept at coordinating with a variety of transition metal ions to form stable complexes. The general synthetic route is versatile, allowing for the preparation of a wide array of ligands by simply varying the aldehyde component. researchgate.netshahucollegelatur.org.in
The general reaction is as follows: this compound + 2 R-CHO → R-C=N-Cyclopropane-N=C-R + 2 H2O
Table 2: Representative Synthesis of a Schiff Base Ligand
| Reactants | Solvent | Conditions | Product Type |
|---|
Hybrid ligands combine the this compound core with other donor functionalities to create ligands with unique steric and electronic properties. An example of this is the development of phosphanyl-oxazoline (PHOX) ligands that feature a rigid cyclopropyl (B3062369) backbone.
The synthesis of these ligands is a multi-step process. It can start from an optically active 1-methyl-2,2-dibromocyclopropanecarboxylic acid, which is first converted to its acyl chloride. This intermediate then reacts with a chiral amino alcohol, such as (R)-phenylglycinol, to form an amide. Subsequent cyclization yields a dihydrooxazole intermediate. Finally, a lithium-halogen exchange followed by reaction with a chlorophosphine introduces the phosphine (B1218219) moiety, completing the synthesis of the hybrid PHOX ligand. idosr.org These ligands have been specifically designed and optimized for applications in intermolecular asymmetric Heck reactions. idosr.org
Metal-Cyclopropane-1,2-diamine Complexes
The ligands derived from this compound form coordination complexes with various transition metals. The rigid and stereochemically defined nature of the ligand backbone plays a crucial role in determining the structure and properties of the resulting metal adducts.
Upon complexation, the this compound derivative chelates to the metal center through its donor atoms. For instance, tetradentate N2O2 Schiff base ligands coordinate to metal ions through the two imine nitrogen atoms and the two deprotonated phenolic oxygen atoms.
X-ray crystallography studies on related complexes, such as those derived from 1,2-diaminopropane (B80664), reveal specific coordination geometries. For example, a nickel(II) complex with a Schiff base ligand derived from 1,2-diaminopropane was found to exhibit a dimeric structure with a distorted square planar geometry around each nickel center. shahucollegelatur.org.in The bonding involves the donation of lone pairs of electrons from the nitrogen and oxygen atoms of the ligand to the d-orbitals of the metal ion, forming coordinate covalent bonds. The rigid cyclopropane backbone restricts the conformational flexibility of the ligand, leading to well-defined and often strained coordination geometries that can be advantageous in catalysis. This C-C bond activation by a transition metal can lead to the formation of a metallacyclobutane intermediate. wikipedia.org
The formation of metal complexes with this compound-based ligands leads to significant changes in their spectroscopic and electronic properties, which can be monitored by various analytical techniques.
FT-IR Spectroscopy : A key indicator of complex formation with Schiff base ligands is the shift in the vibrational frequency of the azomethine (C=N) group. Upon coordination of the imine nitrogen to the metal center, the C=N stretching band typically shifts to a lower frequency compared to the free ligand. shahucollegelatur.org.in Additionally, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. idosr.org
UV-Vis Spectroscopy : The electronic spectra of the metal complexes show distinct absorption bands that are different from those of the free ligand. Bands in the UV region are often assigned to π→π* and n→π* transitions within the ligand. New bands appearing in the visible region upon complexation are typically attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. The positions of these bands provide information about the coordination geometry of the metal center. researchgate.net
NMR Spectroscopy : In the 1H NMR spectra of the metal complexes, the chemical shifts of the ligand protons are altered upon coordination. For Schiff base complexes, the signal for the azomethine proton (-HC=N) often shifts downfield compared to the free ligand, confirming the coordination of the nitrogen atom to the metal. ekb.eg The disappearance of the phenolic -OH proton signal indicates deprotonation and coordination of the oxygen atom. ekb.eg
Table 3: Spectroscopic Data for a Representative Schiff Base and its Metal Complex
| Spectroscopic Technique | Free Ligand (H2L) | Metal Complex [e.g., Ni(II)L] | Interpretation |
|---|---|---|---|
| FT-IR (cm-1) | ν(C=N) ~1625 | ν(C=N) ~1605 | Shift indicates coordination of imine nitrogen. |
| ν(O-H) ~3400 | Absent | Disappearance indicates deprotonation and coordination of phenolic oxygen. | |
| - | ν(M-N) ~550, ν(M-O) ~450 | Appearance of new bands confirms metal-ligand bonding. | |
| 1H NMR (ppm) | δ(-OH) ~13.87 | Absent | Confirms deprotonation and coordination. |
| δ(-HC=N) ~8.68 | Shifted | Shift confirms coordination of imine nitrogen. | |
| UV-Vis (nm) | π→π* transitions | Ligand bands shifted | Shifts indicate electronic interaction with metal. |
Heterometallic Coordination Polymers
Heterometallic coordination polymers, which feature at least two different metal ions bridged by organic ligands, are a subject of significant research interest due to their potential applications in catalysis, magnetism, and materials science. The specific structure and properties of these polymers are highly dependent on the nature of the metal centers and the bridging ligands employed.
While the use of various diamine ligands in constructing coordination polymers is well-established, the specific incorporation of this compound into heterometallic coordination polymers is not extensively documented in publicly available research. However, the principles of coordination chemistry suggest its potential as a valuable building block. Diamines can act as chelating ligands to a single metal center or as bridging ligands connecting two different metal centers. For instance, bimetallic coordination polymers have been synthesized using acenaphthene-1,2-diimine ligands, demonstrating the ability of diimines to link different metals. google.com.na Similarly, lanthanide coordination polymers have been assembled using a derivative, 3,3-dimethylcyclopropane-1,2-dicarboxylate, which showcases the utility of the cyclopropane framework in creating extended network structures. nih.gov These examples, using analogous diimine or cyclopropane-based ligands, suggest that this compound could be a viable candidate for synthesizing novel heterometallic frameworks. The synthesis of such polymers typically involves the self-assembly of metal ions and the organic ligand under specific conditions, often solvothermal reactions. researchgate.netnih.gov
Asymmetric Catalysis with this compound Ligands
The rigid, C2-symmetric chiral backbone of trans-cyclopropane-1,2-diamine makes it an attractive ligand for asymmetric catalysis. By coordinating to a metal center, the diamine creates a chiral environment that can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. This principle is the foundation for its application in a variety of enantioselective transformations.
Asymmetric hydrogenation, the addition of hydrogen across a double bond (e.g., C=O, C=N, C=C) to create a new stereocenter, is a cornerstone of enantioselective catalysis. Chiral diamine ligands are crucial components of highly effective catalysts for this transformation, particularly in the hydrogenation of ketones and imines. Ruthenium(II) complexes containing a chiral diphosphine and a C2-symmetric 1,2-diamine ligand are famously effective for the hydrogenation of a wide array of ketones. nih.govnih.gov Similarly, iridium complexes with chiral diamine ligands are used for the asymmetric transfer hydrogenation of ketones and the direct hydrogenation of imines. nih.govnih.gov
While specific studies detailing the use of this compound in these catalytic systems are not prominent in the surveyed literature, the well-established success of analogous ligands like (R,R)-1,2-diaminocyclohexane and (R,R)-1,2-diphenylethylenediamine provides a strong precedent. nih.gov The catalytic cycle for these ruthenium-diamine systems is understood to involve a metal-ligand bifunctional mechanism, where an N-H proton and a metal-hydride are transferred to the ketone substrate. The stereoselectivity is dictated by the chiral environment created by the diamine and phosphine ligands, which favors one transition state over the other. Given its structural rigidity and defined stereochemistry, a this compound ligand is a logical candidate for creating highly selective hydrogenation catalysts.
Asymmetric cyclopropanation involves the addition of a carbene fragment to an alkene to form a chiral cyclopropane ring. This reaction is a powerful tool for synthesizing these valuable structural motifs found in many natural products and pharmaceuticals. Transition metal complexes, particularly those of rhodium, copper, and cobalt, are potent catalysts for this transformation when paired with chiral ligands.
Dirhodium tetracarboxylate complexes are exceptional catalysts for carbene transfer reactions from diazo compounds. nih.gov By using chiral carboxylate ligands, these catalysts can achieve high levels of asymmetric induction. Similarly, cobalt(II) complexes with chiral porphyrins or other nitrogen-based ligands are effective for the asymmetric cyclopropanation of various olefins with diazoacetates, often yielding products with excellent diastereo- and enantioselectivity. mdpi.comresearchgate.net These reactions are broadly applicable to a wide range of alkenes, including challenging substrates, providing general access to valuable chiral heteroaryl cyclopropanes. nih.gov The mechanism is often proposed to proceed through the formation of a metal-carbene intermediate, which then reacts with the alkene. The chiral ligand environment dictates the facial selectivity of the carbene transfer to the alkene.
While direct examples employing this compound as the primary chiral ligand are sparse, the success of other nitrogen-based chiral ligands in these systems highlights the potential for its application. The data below illustrates typical results for asymmetric cyclopropanation reactions catalyzed by metal complexes bearing chiral nitrogen-based ligands.
| Catalyst System | Alkene | Diazo Compound | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Co(II)-Porphyrin Complex | Styrene | Succinimidyl diazoacetate | 94 | 99:1 | 99 |
| Co(II)-Porphyrin Complex | 1-Hexene | Succinimidyl diazoacetate | 85 | 96:4 | 98 |
| Rh₂(S-TCPTAD)₄ | Dimethyl fumarate | Methyl phenyldiazoacetate | 99 | >20:1 | 98 |
| Ru₂(S-TPPTTL)₄·BArF | Styrene | Ethyl 2-diazo-2-phenylacetate | 70 | >20:1 | 82 |
Asymmetric alkylation and arylation reactions create new carbon-carbon bonds at a prochiral center with high enantioselectivity. Chiral diamine derivatives have found significant use as organocatalysts or ligands in these transformations.
One prominent example is the asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from chiral diamines, such as (R,R)-1,2-diphenylethylenediamine (DPEN), have been shown to effectively catalyze the addition of ketones to nitroalkenes. mdpi.com In these systems, the primary amine of the diamine catalyst condenses with the ketone to form a chiral enamine intermediate. This enamine then attacks the nitroalkene, with the stereochemical outcome controlled by the chiral scaffold of the catalyst.
Another important C-C bond-forming reaction is the Friedel-Crafts alkylation, which involves the alkylation of an aromatic ring. The catalytic asymmetric version of this reaction allows for the enantioselective synthesis of molecules containing a chiral center adjacent to an aromatic ring. mdpi.com Chiral complexes formed from copper(I) and chiral ligands, including those derived from diamines, have been successfully employed to catalyze the alkylation of indoles with electrophiles like β-nitrostyrene. mdpi.com
While research specifically employing this compound in these roles is not widely reported, its structural similarity to other successful C2-symmetric diamines suggests its potential. There is a lack of specific examples in the surveyed literature for the use of this compound ligands in asymmetric arylation reactions.
| Reaction Type | Catalyst/Ligand Type | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Michael Addition | (R,R)-DPEN-thiourea | Cyclohexanone | β-Nitrostyrene | 99 | 98 (syn) |
| Michael Addition | Cinchona Alkaloid derivative | Cyclopentane-1,2-dione | Alkylidene oxindole | 90 | 96 |
| Friedel-Crafts Alkylation | Chiral Aziridine-Phosphine/Cu(I) | 5-Bromoindole | β-Nitrostyrene | 88 | 92 |
| Friedel-Crafts Alkylation/Michael Addition | Bis(oxazoline)-Zn(II) | Indole | Nitroolefin enoate | 85 | 99 |
The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through a [4+2] cycloaddition between a conjugated diene and a dienophile. Its asymmetric catalysis is a major focus of synthetic chemistry, as it can create up to four stereocenters in a single step. The most common strategy for achieving enantioselectivity is the use of a chiral Lewis acid catalyst. This catalyst coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene to one face of the dienophile.
Chiral Lewis acids are typically generated in situ from a metal salt (e.g., Cu(II), Mg(II), Zn(II)) and a chiral ligand. Ligands such as chiral bis(oxazolines) (BOX) and derivatives of 1,2-diamines are frequently used to create these effective catalysts. Although this compound fits the profile of a C2-symmetric chiral ligand suitable for forming such a catalyst, specific examples of its application in asymmetric Diels-Alder reactions are not prevalent in the reviewed scientific literature. The development of asymmetric variants has been a significant area of research, with chiral catalysts playing a key role in achieving high reactivity and enantioselectivity. digitellinc.com
The direct functionalization of otherwise unreactive C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. Achieving enantioselectivity in these reactions is a significant challenge. Catalysis involving palladium and rhodium has shown particular promise in the C-H functionalization of cyclopropane rings.
Palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acids as chiral ligands. nih.gov These reactions can couple cyclopropanes with a range of organoboron reagents. Similarly, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes has been demonstrated, where a tertiary alkylamine group within the substrate directs the C-H cleavage, and a chiral N-acetyl amino acid ligand controls the enantioselectivity. nih.govchemrxiv.org
Rhodium catalysts have also been employed for the enantioselective functionalization of cyclopropyl C-H bonds. For instance, a rhodium complex with a chiral bisphosphine ligand can catalyze the intramolecular silylation of cyclopropyl C-H bonds with high yield and enantioselectivity. nih.gov In these cited examples, the cyclopropane is the substrate undergoing functionalization, and other chiral ligands (amino acids, phosphines) are used to induce asymmetry. The use of this compound as a ligand to catalyze C-H functionalization on other molecules is an area that is not extensively covered in the available literature.
Lack of Specific Research on this compound in Polymerization Catalysis Hinders Article Generation
Following a comprehensive search of scientific literature, it has been determined that there is a notable absence of specific research focusing on the use of "this compound" as a ligand in polymerization catalysis. The initial investigation and subsequent targeted searches did not yield sufficient peer-reviewed articles, in-depth studies, or established data necessary to construct a scientifically accurate and detailed article on its coordination chemistry and catalytic applications in this particular field.
While the broader topics of chiral diamines in asymmetric catalysis and the ring-opening polymerization of various monomers are well-documented, the specific role and application of this compound in polymerization reactions are not substantially covered in the available literature. Creating an article based on the provided outline would necessitate extrapolating from research on analogous but distinct diamine ligands, such as those based on cyclohexane (B81311) or cyclopentane (B165970) backbones. This approach would not adhere to the required scientific accuracy and would involve a significant degree of speculation.
Furthermore, the specific subsections requested, "5.3.6. Polymerization Catalysis" and "5.4. Ligand Tuning and Optimization for Enhanced Catalytic Performance," require detailed experimental findings and data tables that are not present in the current body of scientific work for this compound. Any attempt to generate this content would be unsubstantiated.
Given the strict instructions to generate a thorough, informative, and scientifically accurate article based solely on the specified topics, and the lack of available data, it is not feasible to produce the requested content without compromising the integrity and factual basis of the information. Further research in the scientific community is required to explore the potential of this compound as a ligand in polymerization catalysis before a comprehensive article on this subject can be written.
A concluding table of mentioned chemical compounds cannot be generated as no article content was produced.
Cyclopropane 1,2 Diamine As a Chiral Building Block in Complex Organic Synthesis
Incorporation of the Cyclopropane-1,2-diamine Moiety into Macrocyclic Structures
The unique stereochemical constraints of this compound make it an excellent component for the synthesis of chiral macrocycles. The condensation of chiral diamines with dialdehydes is a common strategy for constructing macrocyclic imines, which can be subsequently reduced to the corresponding macrocyclic amines. This approach allows for the formation of various macrocycle sizes, including [2+2], [3+3], and [4+4] condensation products nih.govresearchgate.net.
While the broader class of chiral diamines, such as trans-1,2-diaminocyclohexane, has been extensively used in this context, the application of this compound offers a higher degree of rigidity. A notable example of the incorporation of a this compound derivative into a complex macrocyclic framework is found in the synthesis of tricyclic inhibitors of the BCL6 BTB domain protein-protein interaction. In this work, (1R,2R)-cyclopropane-1,2-diamine is utilized as a key building block in a multi-step synthesis to generate a complex heterocyclic system with potential therapeutic applications.
The general strategy for the synthesis of such macrocycles often involves the reaction of a chiral diamine with a suitable di-electrophile, such as a dialdehyde (B1249045) or a diacyl chloride. The table below summarizes the types of macrocyclic structures that can be formed using chiral vicinal diamines.
| Macrocycle Type | Description | Reactants |
| [2+2] Macrocycle | Formed from the condensation of two diamine molecules and two dialdehyde molecules. | Chiral Vicinal Diamine, Aromatic Dialdehyde |
| [3+3] Macrocycle | Formed from the condensation of three diamine molecules and three dialdehyde molecules. | Chiral Vicinal Diamine, Aromatic Dialdehyde |
| Tricyclic Systems | Complex macrocycles formed through multi-step synthetic sequences. | (1R,2R)-Cyclopropane-1,2-diamine, various electrophiles |
Application in the Synthesis of Natural Products and Advanced Organic Scaffolds
The cyclopropane (B1198618) motif is a recurring structural feature in a wide array of natural products, exhibiting diverse biological activities. While the direct use of this compound as a starting material in the total synthesis of natural products is not extensively documented, its rigid framework serves as a valuable scaffold for the design and synthesis of natural product analogues and other advanced organic structures. The inherent conformational rigidity of the cyclopropane ring allows for the precise positioning of functional groups in three-dimensional space, a crucial aspect in the design of biologically active molecules.
The development of chemoenzymatic strategies has enabled the creation of diverse libraries of chiral cyclopropane-containing scaffolds. These methods often involve the stereoselective construction of cyclopropyl (B3062369) ketones, which can then be chemically diversified to yield a range of enantiopure cyclopropane derivatives. These scaffolds can serve as precursors to more complex molecules, including those with vicinal diamine functionalities.
Vicinal diamines are recognized as privileged structural elements in many biologically active compounds and are key components in the synthesis of various therapeutic agents researchgate.netnih.govresearchgate.net. The rigid backbone of this compound makes it an attractive component for creating novel molecular scaffolds in medicinal chemistry, aiming to improve properties such as metabolic stability and target binding affinity bohrium.com. The synthesis of amide derivatives containing a cyclopropane ring has been explored for developing new antimicrobial agents, highlighting the utility of this scaffold in drug design nih.gov.
| Application Area | Description | Key Features of this compound |
| Natural Product Analogues | Synthesis of molecules that mimic the structure and function of natural products. | Rigid scaffold for precise functional group orientation. |
| Advanced Organic Scaffolds | Creation of novel molecular frameworks for drug discovery and materials science. | Conformational rigidity, chirality. |
| Medicinal Chemistry | Design of new therapeutic agents with improved pharmacological profiles. | Potential to enhance metabolic stability and target binding. |
This compound in Supramolecular Assembly and Material Precursors
The well-defined stereochemistry and bifunctional nature of this compound make it a promising candidate for applications in supramolecular chemistry and materials science. Chiral vicinal diamines are known to be valuable building blocks for the construction of supramolecular structures, such as chiral cages and coordination polymers nih.gov.
While specific examples detailing the use of this compound in the formation of supramolecular cages are still emerging, the principles of supramolecular assembly suggest its potential. Chiral cages have been synthesized through the condensation of triamines and dialdehydes, and these structures can act as catalysts for enantioselective reactions. The rigidity of the cyclopropane backbone could lead to the formation of highly preorganized and selective supramolecular hosts.
In the realm of materials science, vicinal diamines are utilized as linkers in the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) rsc.org. These materials are characterized by their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of a rigid and chiral linker like this compound into such frameworks could lead to materials with unique chiral recognition and separation capabilities. Although the use of this compound as a direct precursor in these materials is a developing area of research, the foundational principles of materials design point towards its potential utility.
| Application | Description | Potential Role of this compound |
| Supramolecular Cages | Three-dimensional, cavity-containing assemblies formed through non-covalent interactions. rsc.org | Chiral vertex in the cage structure, inducing enantioselectivity. |
| Porous Organic Frameworks (POFs) | Covalently linked organic polymers with porous structures. | Rigid and chiral building block to create defined pore environments. |
| Metal-Organic Frameworks (MOFs) | Coordination networks consisting of metal ions or clusters coordinated to organic ligands. | Chiral organic linker to impart enantioselective properties to the framework. |
Computational and Theoretical Investigations of Cyclopropane 1,2 Diamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Computational analyses have demonstrated that the strained cyclopropane (B1198618) ring leads to unique orbital mixing, distinguishing it from less strained cyclic diamines. The C-C-C bond angles, constrained to approximately 60 degrees, deviate substantially from the ideal tetrahedral angle, resulting in significant ring strain. This strain profoundly affects the electronic distribution throughout the molecule.
The introduction of two amino groups further complicates the electronic landscape through their electron-donating properties. In the case of trans-cyclopropane-1,2-diamine dihydrochloride (B599025), computational studies have explored the impact of protonation on the amino groups, which adopt orientations that minimize steric hindrance while adhering to the rigid geometry of the three-membered ring.
Theoretical investigations into substituted cyclopropanes have provided a framework for understanding how substituents influence the electronic structure and reactivity of the ring. An electron density model helps to rationalize the effects of substituents on ring strain and σ-aromaticity. Electronegative substituents, such as the amino groups in cyclopropane-1,2-diamine, can alter the charge distribution and reactivity of the cyclopropane ring. DFT has been employed to study the cyclopropanation of styrene, providing insights into the electronic interactions that govern the reactivity of cyclopropane-containing molecules.
Calculated Electronic Properties of this compound
| Property | Value | Computational Method |
| Molecular Weight | 72.11 g/mol | PubChem 2.1 |
| XLogP3-AA | -1.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Cactvs 3.4.6.11 |
| Exact Mass | 72.068748264 Da | PubChem 2.1 |
| Monoisotopic Mass | 72.068748264 Da | PubChem 2.1 |
| Topological Polar Surface Area | 52 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 5 | PubChem |
| Complexity | 38.2 | Cactvs 3.4.6.11 |
Molecular Dynamics Simulations of Conformational Landscapes
While specific molecular dynamics (MD) simulations focusing solely on the conformational landscape of this compound are not extensively documented in publicly available literature, the principles of MD simulations are widely applied to understand the conformational preferences of cyclic and substituted molecules.
MD simulations for molecules like this compound would involve solving Newton's equations of motion for the atoms, allowing for the exploration of the potential energy surface and the identification of stable conformers. Such simulations can provide insights into the flexibility of the molecule, the rotational barriers of the amino groups, and the influence of solvent on the conformational equilibrium.
For substituted cyclopropanes, theoretical studies have investigated the geometry and conformation, revealing how different substituents affect the ring's structure. These studies often combine computational methods with experimental data to provide a comprehensive understanding of conformational preferences. MD simulations would be a powerful tool to further explore the dynamic aspects of these conformational landscapes, including the transitions between different low-energy states. The conformational analysis of cyclic peptides using replica-exchange molecular dynamics (REMD) and simulated tempering (ST) simulations showcases advanced techniques that could be applied to study the conformational space of this compound and its derivatives in detail.
Prediction of Spectroscopic Properties and Chiroptical Responses
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often DFT, has become a standard practice. For diamines, theoretical and experimental NMR studies have been successfully combined to assign chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating absolute shieldings, which can then be converted to chemical shifts. For flexible molecules, it is crucial to consider a conformational ensemble to obtain accurate, Boltzmann-averaged NMR parameters.
Chiroptical Spectroscopy: As this compound exists as chiral isomers (cis and trans), the prediction of its chiroptical response, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is of significant interest for determining their absolute configuration. Quantum mechanical calculations have been successfully used to predict the chiroptical properties of various chiral diamines and their derivatives. These calculations typically involve optimizing the geometry of the enantiomers and then computing the ECD and VCD spectra. The comparison of the calculated spectra with experimental data allows for the unambiguous assignment of the absolute stereochemistry. Theoretical studies on chiral transition metal complexes with diamine ligands also demonstrate the utility of computational methods in interpreting complex chiroptical spectra.
Theoretical Insights into Ligand-Metal Interactions in this compound Complexes
The presence of two nitrogen donor atoms makes this compound a potential ligand for the formation of metal complexes. Theoretical studies provide valuable insights into the nature of the metal-ligand bonding and the structural preferences of such complexes.
DFT calculations are a primary tool for investigating the coordination chemistry of ligands like this compound. These calculations can be used to determine the optimized geometries of the metal complexes, the coordination numbers, and the preferred binding modes (e.g., bidentate chelation versus bridging). The trans isomer of this compound, with its two amino groups on opposite sides of the ring, is sterically hindered from acting as a simple bidentate chelating ligand for a single metal center. This steric constraint may favor the formation of polymeric or bridged coordination complexes.
Theoretical studies on the interaction of the cyclopropane ring itself with transition metals, such as the palladium(II)-catalyzed ring-opening of cyclopropane, provide fundamental insights into the electronic interactions between the strained ring and a metal center. Furthermore, DFT studies on transition metal complexes with various diamine ligands can serve as a basis for understanding the expected electronic and structural properties of this compound complexes. These studies often analyze the nature of the metal-ligand bond in terms of electrostatic and covalent contributions, providing a detailed picture of the coordination environment.
Advanced Spectroscopic and Structural Characterization Methodologies for Cyclopropane 1,2 Diamine and Its Derivatives
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for determining the enantiomeric excess (ee) of chiral molecules like cyclopropane-1,2-diamine. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
A common strategy for determining the ee of chiral primary amines involves their derivatization to form a species that exhibits a distinct CD signal. nih.govresearchgate.net For instance, the primary amine can be condensed with a molecule like pyridine (B92270) carboxaldehyde to form the corresponding imine. nih.gov This derivative can then be complexed with a chiral metal complex, such as a Cu(I) complex with a chiral ligand like 2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl (BINAP). nih.gov The resulting host-guest complex often displays a metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.gov
The key principle is that the diastereomeric complexes formed from the two enantiomers of the chiral amine will produce CD signals with different amplitudes, although they may have the same sign. nih.gov By measuring the CD signal of a sample with an unknown enantiomeric composition and comparing it to the signals of the pure enantiomers, the enantiomeric excess can be accurately determined. nih.gov Advanced data analysis techniques, such as linear discriminant analysis (LDA), can be employed to process the optical data and correlate it with the ee and absolute configuration. nih.govutexas.edu
Table 1: Chiroptical Spectroscopy Data for Enantiomeric Excess Determination of a Chiral Primary Amine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Wavelengths for Analysis (nm) | 350, 355, 360, 380 | nih.gov |
| Observed Signal Type | Metal-to-Ligand Charge-Transfer (MLCT) | nih.gov |
Advanced NMR Techniques for Stereochemical Elucidation
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for elucidating the stereochemistry of this compound and its derivatives, particularly for distinguishing between cis and trans isomers.
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of atoms within a molecule. wikipedia.orglibretexts.orgdiva-portal.org NOE is the transfer of nuclear spin polarization from one nucleus to another through space. wikipedia.org This effect is observed as a change in the intensity of one NMR resonance when another nearby resonance is irradiated. wikipedia.orglibretexts.org Since the magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, it is highly sensitive to internuclear distances up to about 5 Å. libretexts.orgwordpress.com For this compound, an NOE would be expected between the protons on the two amino groups and the protons on the cyclopropane (B1198618) ring. The presence or absence of specific NOE correlations can help to definitively establish the relative stereochemistry.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful. wikipedia.orgwordpress.com A NOESY spectrum displays cross-peaks between protons that are close in space, providing a comprehensive map of through-space interactions within the molecule. libretexts.org For the cis-isomer of a this compound derivative, NOE cross-peaks would be expected between protons on the substituents of the two amino groups, as they are on the same face of the cyclopropane ring. In contrast, for the trans-isomer, these cross-peaks would be absent due to the larger distance between these groups.
Table 2: Application of Advanced NMR Techniques for Stereochemical Elucidation
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei | Differentiating between cis and trans isomers by observing correlations between protons on the amino groups and the cyclopropane ring. |
X-ray Crystallography of this compound Derivatives and Complexes
For this compound derivatives, single-crystal X-ray diffraction analysis can unequivocally establish the trans or cis configuration of the amino groups relative to the cyclopropane ring. The analysis of the crystal structure reveals key geometric parameters. For instance, in a dihydrochloride (B599025) salt of trans-cyclopropane-1,2-diamine, the C-C bond lengths within the cyclopropane ring are typically around 1.51 Å, and the C-N bond lengths are approximately 1.48 Å.
Furthermore, X-ray crystallography is invaluable for characterizing the structure of metal complexes involving this compound as a ligand. nih.govmdpi.com Vicinal diamines are excellent chelating agents, and the analysis of their metal complexes can provide insights into their coordination chemistry. nih.gov For example, a nickel(II) complex with a diamine ligand might exhibit a distorted trans-octahedral coordination geometry, with the nitrogen atoms of the diamine coordinating to the metal center in the equatorial plane. nih.gov
Table 3: Representative Crystallographic Data for a Cyclopropane Derivative
| Parameter | Typical Value |
|---|---|
| C-C bond length (cyclopropane ring) | ~ 1.51 Å |
| C-N bond length | ~ 1.48 Å |
Mass Spectrometry for Structural Confirmation and Derivatization Analysis
Mass spectrometry (MS) is a crucial tool for confirming the molecular weight of this compound and its derivatives and for analyzing their structure based on fragmentation patterns. libretexts.org
In a mass spectrum, the molecular ion peak (M+) corresponds to the mass of the intact molecule minus an electron, thus confirming the molecular formula. docbrown.info For this compound (C₃H₈N₂), the expected monoisotopic mass is approximately 72.07 Da. guidechem.comnih.gov
The fragmentation pattern provides valuable structural information. When the molecular ion breaks apart into smaller charged fragments, the resulting pattern is a fingerprint of the molecule's structure. libretexts.org For cyclic amines, fragmentation can occur via cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). youtube.com The loss of neutral fragments, such as ethene (28 Da) or cyclopropane (42 Da), can also be observed. youtube.com The fragmentation of the cyclopropane ring itself can lead to characteristic ions, although the presence of the amino groups will significantly influence the fragmentation pathways compared to unsubstituted cyclopropane. docbrown.info
When analyzing derivatives of this compound, mass spectrometry can confirm the success of the derivatization reaction by identifying the molecular ion of the product. The fragmentation pattern of the derivative can also provide information about the structure of the modifying group and its point of attachment to the diamine. nih.gov
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value/Information |
|---|---|
| Molecular Formula | C₃H₈N₂ |
| Monoisotopic Mass | 72.0687 Da guidechem.comnih.gov |
| Molecular Ion Peak (M+) | m/z 72 |
Emerging Research Directions and Future Perspectives for Cyclopropane 1,2 Diamine
Development of Novel Cyclopropane-1,2-diamine Architectures for Specific Applications
The inherent ring strain and the presence of two reactive amine groups make this compound a versatile scaffold for creating diverse and complex molecular architectures. Research is actively pursuing the synthesis of new derivatives to target specific applications, primarily in medicinal chemistry and catalysis. The unique conformational constraints imposed by the cyclopropane (B1198618) ring are of particular interest in drug design for creating conformationally restricted peptides and enzyme inhibitors. unl.pt
Key strategies for developing novel architectures include:
Functionalization of the Amine Groups: The primary amine groups can be readily modified through reactions like acylation, sulfonation, and reductive alkylation to attach various functional moieties. mdpi.com This allows for the fine-tuning of the molecule's electronic and steric properties.
Asymmetric Synthesis: The development of catalytic asymmetric methods is crucial for accessing specific stereoisomers of this compound derivatives, which is vital for applications in chiral catalysis and pharmaceuticals. ua.esrsc.org
Incorporation into Larger Scaffolds: The diamine can act as a rigid linker or building block in the synthesis of more complex molecules, including macrocycles and polymers.
| Architectural Modification | Target Application | Rationale |
|---|---|---|
| N-alkylation/N-arylation | Organocatalysis | Modification of the amine groups to create bifunctional catalysts for asymmetric reactions. mdpi.com |
| Incorporation into Peptide Chains | Medicinal Chemistry (Enzyme Inhibitors) | The rigid cyclopropane backbone restricts conformational flexibility, leading to higher binding affinity and selectivity for biological targets. unl.pt |
| Formation of Schiff Bases/Metal Complexes | Chiral Ligands for Catalysis | The diamine core can coordinate with metal centers to form catalysts for various transformations. |
| Polymerization | Materials Science | Use as a monomer to create polymers with modified properties like increased rigidity and thermal stability. indigoinstruments.com |
Sustainable Catalytic Processes Utilizing this compound Ligands
In line with the principles of green chemistry, there is a significant push to develop sustainable catalytic processes that are efficient, selective, and environmentally benign. wiley.comresearchgate.netmdpi.com Chiral diamines are foundational scaffolds for ligands in asymmetric catalysis. While cyclohexane-1,2-diamine has been extensively used, this compound offers a more rigid and sterically distinct alternative.
The focus of sustainable catalysis involving these ligands includes:
High Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.
Use of Greener Solvents: Shifting from volatile organic compounds to more sustainable media like water or bio-derived solvents. nih.gov
Catalyst Recyclability: Developing heterogeneous catalysts or systems that allow for the easy separation and reuse of the catalyst, reducing waste and cost. researchgate.net
Low Catalyst Loadings: Creating highly active catalysts that can be effective at very low concentrations, often in the parts-per-million (ppm) range. nih.gov
Ligands derived from this compound are being explored for a variety of catalytic transformations, including hydrogenations, C-N bond formations, and carbon-carbon coupling reactions. researchgate.netnih.gov The rigidity of the cyclopropane backbone can lead to enhanced enantioselectivity in asymmetric catalysis compared to more flexible ligand systems.
| Sustainable Approach | Description | Potential Advantage |
|---|---|---|
| Aqueous Micellar Catalysis | Performing reactions in water using surfactants to form micelles, creating a "nano-reactor" environment. | Reduces the need for organic solvents and can enhance reaction rates. nih.gov |
| Heterogenization | Immobilizing the catalyst on a solid support (e.g., nanoparticles, polymers). | Facilitates easy separation and recycling of the catalyst. researchgate.net |
| Organocatalysis | Using metal-free small organic molecules derived from this compound as catalysts. | Avoids the use of toxic and expensive heavy metals. mdpi.com |
| Flow Chemistry | Conducting reactions in a continuous flow system rather than a batch reactor. | Improves reaction efficiency, safety, and allows for easier scale-up. nih.gov |
This compound in Advanced Materials Science
The unique structural properties of the cyclopropane ring—namely its high strain and rigidity—make its derivatives intriguing candidates for the development of advanced materials. indigoinstruments.com While research in this area is still nascent for this compound specifically, its potential can be inferred from the broader use of cyclopropane derivatives in polymer and materials science.
Potential applications in materials science include:
High-Performance Polymers: Incorporating the rigid this compound unit into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific optical properties.
Functional Materials: The two amine groups provide handles for attaching other functional molecules, opening possibilities for creating materials for sensors, membranes, or specialty coatings.
Chiral Materials: The inherent chirality of this compound can be transferred to a material, which is of interest for applications in chiral separations and asymmetric catalysis.
| Material Type | Function of this compound | Potential Properties |
|---|---|---|
| Thermosetting Resins | As a curing agent or monomer. | Increased cross-linking density, enhanced rigidity, and higher glass transition temperature. |
| Chiral Stationary Phases | As the chiral selector immobilized on a support. | Enantioselective separation of racemic mixtures in chromatography. |
| Metal-Organic Frameworks (MOFs) | As a rigid organic linker. | Creation of porous materials with defined pore sizes for gas storage or catalysis. |
Integration of this compound into Artificial Intelligence-Driven Chemical Design
Artificial Intelligence (AI) and machine learning are revolutionizing chemical research by accelerating the design and discovery of new molecules and materials. xjtlu.edu.cn These computational tools can analyze vast chemical spaces and predict structure-property relationships, guiding synthetic efforts toward the most promising candidates. xjtlu.edu.cnarxiv.org
Generative Models: Algorithms like Generative Adversarial Networks (GANs) can design novel this compound derivatives with desired properties (e.g., high binding affinity to a specific protein target). arxiv.orgmdpi.com The generator network proposes new structures, while a discriminator network evaluates their validity and similarity to known molecules. mdpi.com
Retrosynthesis Prediction: AI tools can predict efficient synthetic routes for novel, complex target molecules based on this compound. researchgate.netnih.gov These programs use deep learning models trained on vast databases of chemical reactions to suggest disconnections and precursor molecules. nih.gov
Property Prediction: Machine learning models can be trained to predict the properties of new this compound derivatives, such as their catalytic activity, enantioselectivity, or material characteristics, thereby reducing the need for extensive experimental screening. xjtlu.edu.cn
The integration of AI promises to significantly shorten the development cycle for new catalysts, drugs, and materials based on the this compound scaffold. xjtlu.edu.cn
| AI Application | Technique | Objective for this compound Research |
|---|---|---|
| Molecule Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel derivatives with optimized properties for catalysis or medicinal applications. mdpi.com |
| Synthesis Planning | Monte Carlo Tree Search (MCTS), Graph Convolutional Networks (GCNs) | Propose efficient and feasible synthetic pathways to new, complex target structures. arxiv.orgresearchgate.netnih.gov |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Forecast the performance of new ligands in catalysis or the physical properties of new materials without synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
